TC-Mps1-12

Catalog No.
S544759
CAS No.
M.F
C17H20N6O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TC-Mps1-12

Product Name

TC-Mps1-12

IUPAC Name

4-[[4-amino-6-(tert-butylamino)-5-cyano-2-pyridinyl]amino]benzamide

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23)

InChI Key

XDEFNAWAKYQBQY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TC-Mps1-12; TC Mps1 12; TCMps112; TC-Mps1 12;

Canonical SMILES

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N

The exact mass of the compound TC-Mps1-12 is 324.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TC-Mps1-12 is a highly potent, diaminopyridine-based small molecule inhibitor of monopolar spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC). With an in vitro IC50 of 6.4 nM, it exhibits robust target engagement and induces mitotic catastrophe in rapidly dividing cells. Unlike early-generation tool compounds, TC-Mps1-12 features an optimized scaffold that provides quantifiable oral bioavailability and pharmacokinetic stability, making it a highly relevant procurement choice for both in vitro cell cycle research and in vivo oncology xenograft models [1].

Substituting TC-Mps1-12 with older, generic Mps1 inhibitors like reversine or SP600125 introduces significant experimental confounding due to poor kinase selectivity. Reversine exhibits cross-reactivity with Aurora B, while SP600125 acts as a dual JNK/TTK inhibitor, both of which independently alter cell cycle progression and apoptotic signaling, obscuring the specific role of Mps1 inhibition. Furthermore, less potent in-class alternatives like AZ3146 require higher dosing concentrations, increasing the risk of off-target toxicity. Procurement of the diaminopyridine-based TC-Mps1-12 ensures a distinct binding mode (Cys604 peptide flip) that strictly isolates Mps1-dependent phenotypes without Aurora B or JNK interference [1].

Enhanced Kinase Selectivity Profile vs. Reversine and SP600125

In profiling against a panel of 95 kinases, TC-Mps1-12 demonstrated strict selectivity for Mps1 (IC50 = 6.4 nM) without significant inhibition of JNK or Aurora B. In contrast, SP600125 functions as a dual JNK/TTK inhibitor, and reversine heavily cross-reacts with Aurora B, confounding mitotic assays [1].

Evidence DimensionKinase Selectivity (Off-target inhibition)
Target Compound DataSelective for Mps1; no significant JNK or Aurora B inhibition
Comparator Or BaselineSP600125 (Dual JNK/TTK inhibitor) and Reversine (Aurora B cross-reactivity)
Quantified DifferenceElimination of JNK and Aurora B off-target effects
ConditionsIn vitro kinase profiling panel (95 kinases)

Procuring a strictly selective Mps1 inhibitor prevents confounding apoptotic and mitotic signals caused by JNK or Aurora B cross-reactivity, ensuring reproducible assay data.

High Biochemical Potency vs. AZ3146

TC-Mps1-12 utilizes a diaminopyridine scaffold that induces a flipped-peptide conformation at the Cys604 hinge region of Mps1, resulting in an IC50 of 6.4 nM [1]. This offers a quantitative advantage over alternative pyrimidine-based inhibitors like AZ3146 (IC50 ~35 nM) [2], enabling robust target engagement at lower concentrations.

Evidence DimensionBiochemical Potency (IC50)
Target Compound Data6.4 nM
Comparator Or BaselineAZ3146 (~35 nM)
Quantified Difference5.4-fold higher biochemical potency
ConditionsIn vitro Mps1 kinase activity assay

Higher potency allows researchers to use lower compound concentrations in cell culture, minimizing solvent toxicity and baseline off-target risks.

Quantified Oral Pharmacokinetics for In Vivo Xenograft Models

Unlike many early-stage tool compounds that are restricted to in vitro use due to poor metabolic stability, TC-Mps1-12 possesses quantifiable pharmacokinetic stability. At an oral dose of 25 mg/kg in mice, it achieves a Cmax of 3542 ng/mL and an AUC of 6604 ng·h/mL, driving a 47% tumor growth inhibition in A549 xenograft models at 100 mg/kg without body weight loss [1].

Evidence DimensionPharmacokinetic Exposure (Cmax and AUC)
Target Compound DataCmax = 3542 ng/mL; AUC = 6604 ng·h/mL (25 mg/kg p.o.)
Comparator Or BaselineStandard in vitro tool compounds (poor oral bioavailability)
Quantified DifferenceSufficient oral exposure to drive 47% in vivo tumor growth inhibition
ConditionsMurine PK model and A549 xenograft model (oral dosing)

Buyers transitioning from in vitro screening to in vivo animal models must procure a compound with proven oral bioavailability to ensure translational relevance.

Spindle Assembly Checkpoint (SAC) Override Assays

Because TC-Mps1-12 lacks the Aurora B cross-reactivity seen in reversine, it is the appropriate procurement choice for selectively overriding the SAC to induce mitotic catastrophe and aneuploidy in cancer cell lines without confounding parallel mitotic regulatory pathways [1].

In Vivo Oncology Xenograft Studies

Supported by its high oral bioavailability (Cmax > 3500 ng/mL) and established tolerability, TC-Mps1-12 is highly recommended for in vivo efficacy testing in murine xenograft models of lung carcinoma (A549)[1].

Hepatocellular Carcinoma (HCC) Proliferation Models

TC-Mps1-12 is specifically validated for inducing chromosome misalignment and apoptosis in HCC cell lines (e.g., HepG2 and Hep3B), making it a highly relevant tool compound for liver cancer drug discovery programs [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

324.16985928 Da

Monoisotopic Mass

324.16985928 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Uitdehaag JCM, de Man J, Willemsen-Seegers N, Prinsen MBW, Libouban MAA, Sterrenburg JG, de Wit JJP, de Vetter JRF, de Roos JADM, Buijsman RC, Zaman GJR. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. J Mol Biol. 2017 Jul 7;429(14):2211-2230. doi: 10.1016/j.jmb.2017.05.014. Epub 2017 May 21. PubMed PMID: 28539250.
2: Choi M, Min YH, Pyo J, Lee CW, Jang CY, Kim JE. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability. Br J Pharmacol. 2017 Jun;174(12):1810-1825. doi: 10.1111/bph.13782. Epub 2017 Apr 22. PubMed PMID: 28299790; PubMed Central PMCID: PMC5446587.

Explore Compound Types